![molecular formula C15H12O2 B14417493 (1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene CAS No. 83773-59-5](/img/structure/B14417493.png)
(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene is a complex organic compound characterized by its unique bicyclic structure. This compound features a naphthalene moiety, which is a fused pair of benzene rings, attached to a dioxabicycloheptene framework. The stereochemistry at the 1-position is specified as R, indicating the spatial arrangement of the substituents around this chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene typically involves a multi-step process. One common approach starts with the preparation of the naphthalene derivative, which is then subjected to a series of cyclization reactions to form the bicyclic structure. Key steps may include:
Formation of the Naphthalene Derivative: This can be achieved through Friedel-Crafts acylation or alkylation reactions.
Cyclization: The naphthalene derivative undergoes intramolecular cyclization under acidic or basic conditions to form the dioxabicycloheptene ring system.
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the desired (1R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the naphthalene ring or the bicyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated or alkylated products.
Scientific Research Applications
(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential pharmacological effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its rigid and stable bicyclic framework.
Mechanism of Action
The mechanism of action of (1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene: The enantiomer of the compound with different stereochemistry.
Naphthalene Derivatives: Compounds with similar naphthalene moieties but different substituents or ring systems.
Dioxabicycloheptene Derivatives: Compounds with similar bicyclic frameworks but different aromatic groups.
Uniqueness
(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene is unique due to its specific stereochemistry and the combination of the naphthalene and dioxabicycloheptene structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83773-59-5 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(1R)-6-naphthalen-1-yl-2,7-dioxabicyclo[3.2.0]hept-3-ene |
InChI |
InChI=1S/C15H12O2/c1-2-6-11-10(4-1)5-3-7-12(11)14-13-8-9-16-15(13)17-14/h1-9,13-15H/t13?,14?,15-/m1/s1 |
InChI Key |
HRCGXCMHJQHPJQ-YMAMQOFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4C=CO[C@@H]4O3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4C=COC4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


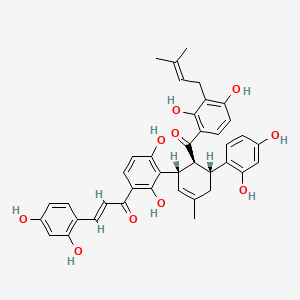
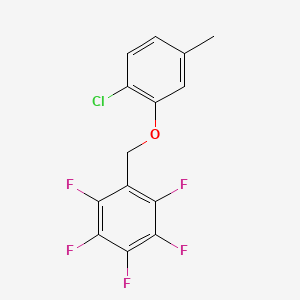
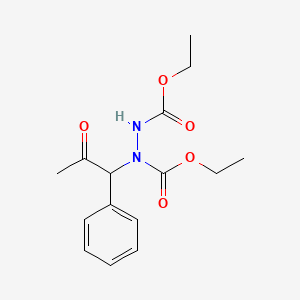
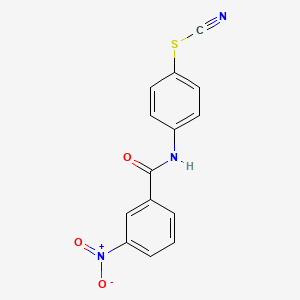

![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)
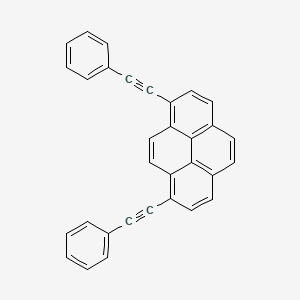
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)

![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
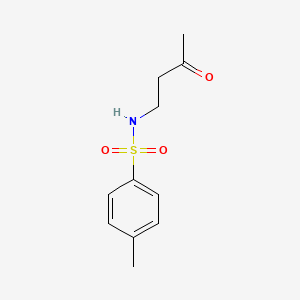
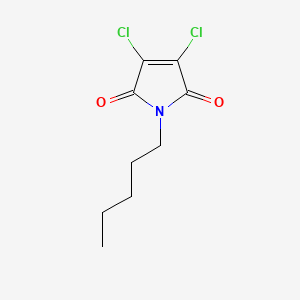
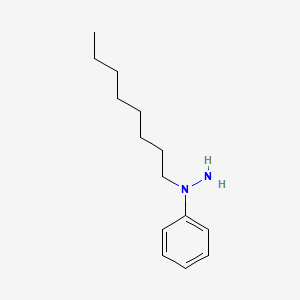
![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
